Luzopeptin A

Antitumor Cyclic depsipeptide Acetylation-dependent activity

Sourcing the wrong luzopeptin analog compromises SAR studies: Luzopeptin B (monoacetylated) and C (non-acetylated) show markedly reduced or absent in vivo antitumor activity despite comparable intrinsic DNA-binding-only diacetylated Luzopeptin A is fully active. • AT-rich DNA bisintercalator (footprinting distinct from echinomycin GC-rich preference) • HIV-1 RT IC50 = 7 nM; ~10-fold selectivity over HIV-2 RT (68 nM) • Induces intermol. DNA-DNA cross-linking-unique probe for DNA topology studies • ≥95% purity; -20°C storage; shipped ambient; global delivery available

Molecular Formula C64H78N14O24
Molecular Weight 1427.4 g/mol
Cat. No. B1255490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuzopeptin A
SynonymsBBM 928A
BBM-928 A
BBM-928A
luzopeptin A
Molecular FormulaC64H78N14O24
Molecular Weight1427.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C
InChIInChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43-,44-,51+,52+,53-,54-/m1/s1
InChIKeyQMZVWFQMMLKHLS-ODLYDHCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luzopeptin A Overview


Luzopeptin A (also designated BBM-928 A, CAS 75580-37-9) is a cyclic decadepsipeptide antitumor antibiotic belonging to the quinomycin structural family, characterized by a C2-symmetric macrocyclic core bearing two pendant 3-hydroxy-6-methoxyquinoline chromophores that enable bifunctional DNA intercalation [1]. Originally isolated from Actinomadura luzonensis fermentation, Luzopeptin A is the diacetylated member of the luzopeptin series, distinguished from Luzopeptin B (monoacetylated) and Luzopeptin C (non-acetylated) by acetylation at both tetrahydropyridazine hydroxyl positions within the peptide scaffold [2]. The compound demonstrates potent antitumor activity across multiple experimental murine tumor models and exhibits inhibitory activity against HIV-1 and HIV-2 reverse transcriptases [3].

Luzopeptin A Substitution Risks


Within the luzopeptin series, acetylation status directly governs biological efficacy despite comparable intrinsic DNA-binding affinities: Luzopeptin A (two acetyl groups) is active in experimental tumor models, Luzopeptin B (one acetyl group) is markedly less active, and Luzopeptin C (zero acetyl groups) is completely inactive [1]. This differential activity arises not from variations in DNA intercalation capacity but from acetylation-dependent modulation of cellular uptake and intracellular trafficking across membrane barriers, as all three analogs bind avidly to isolated DNA and inhibit nuclear nucleic acid synthesis [2]. Furthermore, Luzopeptin A exhibits DNA sequence selectivity and footprinting characteristics fundamentally divergent from those of echinomycin, a structurally related bifunctional intercalator, precluding experimental interchangeability [3]. Substitution with Luzopeptin B, C, or echinomycin yields distinct biological outcomes across antitumor efficacy, antiviral potency, and DNA-binding profiles.

Luzopeptin A Comparative Evidence


Acetylation-Dependent Antitumor Activity

Luzopeptin A (two acetyl groups) demonstrates unequivocal antitumor activity in multiple experimental animal tumor systems, whereas Luzopeptin B (one acetyl group) exhibits substantially reduced activity and Luzopeptin C (no acetylation) is completely inactive despite comparable DNA-binding avidity [1]. This acetylation-dependent activity hierarchy—Luzopeptin A > Luzopeptin B > Luzopeptin C—has been consistently reproduced across in vitro cytotoxicity assays and in vivo tumor models [2].

Antitumor Cyclic depsipeptide Acetylation-dependent activity

Sequence Selectivity vs Echinomycin

DNase I and micrococcal nuclease footprinting experiments reveal that Luzopeptin A preferentially binds to DNA regions containing alternating A and T residues, whereas echinomycin—a structurally related bifunctional intercalator from the quinoxaline family—binds preferentially to GC-rich regions [1]. The sequence selectivity and overall binding characteristics of Luzopeptin A are qualitatively distinct from those of echinomycin, despite both compounds operating via bifunctional intercalation mechanisms [2].

DNA binding Sequence selectivity Bifunctional intercalation

Cytotoxicity vs Quinoxapeptin A

In direct comparative evaluation of fully synthetic luzopeptins and quinoxapeptins, Luzopeptin A (bearing quinoline chromophores) proved to be a more potent cytotoxic agent than the corresponding Quinoxapeptin A (bearing quinoxaline chromophores), establishing that chromophore identity—independent of the shared decadepsipeptide scaffold—is a critical determinant of cytotoxic potency [1]. Conversely, Quinoxapeptin A exhibited greater potency as an inhibitor of HIV-1 reverse transcriptase, indicating that chromophore composition differentially routes biological activity toward cytotoxic versus antiviral endpoints [2].

Cytotoxicity Chromophore structure-activity Decadepsipeptide

HIV-1 RT Selectivity

Luzopeptin A exhibits subtype-selective inhibition of HIV reverse transcriptases, with an IC50 of 7 nM against HIV-1 RT and an IC50 of 68 nM against HIV-2 RT, representing approximately 10-fold greater potency against the HIV-1 isoform [1]. This 10-fold selectivity window is intrinsic to Luzopeptin A and differentiates it from structurally related quinoxapeptins, which display a distinct antiviral potency profile biased toward HIV-1 RT inhibition [2].

HIV reverse transcriptase Antiviral Subtype selectivity

Intermolecular DNA Cross-Linking

Luzopeptin A forms a tight complex with DNA that causes reduced mobility and band smearing on nondenaturing polyacrylamide gels, consistent with intramolecular cross-linking of DNA duplexes—a property that distinguishes Luzopeptin A from most other bisintercalators which typically do not induce DNA-DNA intermolecular cross-linking [1]. In comparative biophysical studies, Luzopeptin C was slightly more effective than Luzopeptins B and A in both bifunctional DNA intercalation and drug-induced DNA-DNA intermolecular cross-linking as assessed by viscosity and gel electrophoretic mobility changes, indicating that acetylation modulates cross-linking efficiency [2].

DNA cross-linking Bifunctional intercalation Gel electrophoresis

Luzopeptin A Applications


Acetylation-Dependent Antitumor Studies

Research programs investigating the relationship between cyclic depsipeptide acetylation status and in vivo antitumor efficacy must procure Luzopeptin A as the diacetylated, fully active reference standard. Luzopeptin A is active across multiple experimental animal tumor systems, whereas Luzopeptin B (monoacetylated) is less active and Luzopeptin C (non-acetylated) is completely inactive despite comparable intrinsic DNA-binding affinities [1]. This activity hierarchy—A > B > C—enables systematic structure-activity relationship (SAR) studies of acetylation-dependent cellular uptake and intracellular trafficking, independent of DNA intercalation capacity [2].

Quinoline vs Quinoxaline DNA Selectivity

Luzopeptin A is the preferred compound for DNA footprinting and sequence selectivity studies requiring a bisintercalator with AT-rich region preference, as DNase I footprinting demonstrates preferential binding to alternating A and T residues, contrasting sharply with echinomycin's GC-rich preference [1]. This divergent sequence selectivity profile enables comparative genomic binding analyses and provides a quinoline-chromophore probe orthogonal to quinoxaline-based intercalators [2].

HIV-1 RT Selectivity Studies

Luzopeptin A is suitable for antiviral mechanism studies requiring HIV-1 RT inhibition with a quantifiable selectivity window (IC50 = 7 nM for HIV-1 RT versus 68 nM for HIV-2 RT, approximately 10-fold selectivity) [1]. This isoform-selective profile distinguishes Luzopeptin A from quinoxapeptin analogs, which exhibit altered antiviral potency distributions, making Luzopeptin A the appropriate selection for research focused on HIV-1 RT-specific mechanistic interrogation [2].

Intermolecular DNA Cross-Linking Studies

Luzopeptin A is uniquely suited for biophysical studies of DNA topology perturbations involving intermolecular DNA-DNA cross-linking, a property not commonly shared by other bisintercalators including echinomycin [1]. Gel electrophoretic mobility and viscosity assays confirm that Luzopeptin A induces intramolecular cross-linking of DNA duplexes, providing a distinct mechanistic probe for investigating higher-order DNA structural transitions and drug-induced DNA condensation phenomena [2].

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